Lobucavir

Descripción

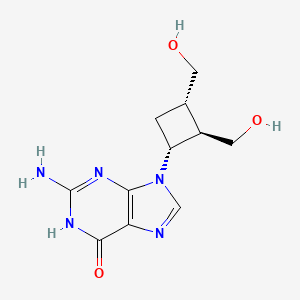

This compound is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. This compound is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.

This compound is a small molecule drug with a maximum clinical trial phase of II.

inhibits the replication of HIV virus in T cells, monocytes & macrophages in vitro by inhibiting DNA polymerase and viral DNA synthesis

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lobucavir

Introduction

Lobucavir, formerly known as BMS-180194 and Cyclobut-G, is a synthetic carbocyclic nucleoside analog of guanine.[1][2] It was developed by Bristol-Myers Squibb and demonstrated a broad spectrum of antiviral activity against several clinically significant viruses, including herpesviruses (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV).[1][3][4] Despite promising results in early clinical trials, reaching Phase III for hepatitis B and herpesvirus infections, its development was halted due to findings of carcinogenesis in long-term rodent studies.[1][5]

This guide provides a detailed technical examination of this compound's mechanism of action, from its initial bioactivation to the molecular interactions that underpin its antiviral effects. We will explore the enzymatic pathways responsible for its activation, the specifics of its interaction with viral DNA polymerases, and the experimental methodologies used to elucidate these processes. This document is intended for researchers, virologists, and drug development professionals seeking a comprehensive understanding of this potent antiviral agent.

Section 1: Bioactivation via the Phosphorylation Cascade

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted into its pharmacologically active state within the host cell.[2] This bioactivation is a crucial first step in its mechanism and occurs through a sequential three-step phosphorylation process, converting this compound into this compound-monophosphate (LBV-MP), then this compound-diphosphate (LBV-DP), and finally the active moiety, this compound-triphosphate (LBV-TP).[1][6] This cascade is catalyzed by a combination of host cellular and, in some cases, virus-encoded kinases. The specific enzymes involved can differ depending on the infecting virus, which contributes to the drug's spectrum of activity and selectivity.

-

Herpes Simplex Virus (HSV): In HSV-infected cells, the initial phosphorylation step is efficiently catalyzed by the virus-encoded thymidine kinase (TK).[3][7] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to recognize and phosphorylate this compound. Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases.[8][9] This reliance on the viral TK for the initial activation step concentrates the active drug in virus-infected cells, a common mechanism for anti-herpetic nucleoside analogs.

-

Human Cytomegalovirus (HCMV): Unlike with HSV, the activation of this compound in HCMV-infected cells does not appear to depend on a viral kinase. Studies have shown that this compound is phosphorylated in both HCMV-infected and uninfected cells, and its activity is retained against ganciclovir-resistant HCMV strains that have mutations in the viral UL97 protein kinase.[7] This suggests that host cellular enzymes are solely responsible for the entire phosphorylation cascade.[3][7] This is a significant advantage, as it allows this compound to bypass a common mechanism of resistance to other anti-HCMV drugs like ganciclovir.

-

Hepatitis B Virus (HBV): For HBV, which does not encode its own kinases, bioactivation is entirely dependent on host cellular kinases.[6][10] While effective, some studies have suggested that the phosphorylation of this compound in liver cells may be less efficient compared to other cell types, which might account for the more modest potency observed in certain in vitro HBV models.[6][11]

The conversion of the uncharged this compound prodrug into the highly negatively charged triphosphate form effectively traps the active molecule within the cell, allowing it to accumulate to concentrations sufficient for viral inhibition.[12]

Section 2: Molecular Target and Inhibition Mechanism

The ultimate target of the active this compound-triphosphate is the viral DNA polymerase, a critical enzyme responsible for replicating the viral genome.[1][2][3] this compound-TP employs a multi-faceted approach to disrupt this process, acting as both a competitive inhibitor and a non-obligate chain terminator.

Competitive Inhibition

As a structural analog of deoxyguanosine triphosphate (dGTP), this compound-TP directly competes with this natural substrate for binding to the active site of the viral DNA polymerase.[6][10] Kinetic studies have demonstrated that this compound-TP competitively inhibits both HBV and WHV polymerases with respect to dGTP and exhibits a high binding affinity for the viral enzyme.[6][11] By occupying the active site, this compound-TP prevents the incorporation of the natural dGTP, thereby stalling the synthesis of the nascent viral DNA chain.

Non-Obligate Chain Termination

The most distinctive feature of this compound's mechanism is its function as a non-obligate chain terminator .[1][6] Classical (obligate) chain terminators, such as acyclovir, lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, causing immediate termination of DNA elongation upon incorporation.

In contrast, this compound's cyclobutyl sugar substitute possesses a structural equivalent to the 3'-OH group, allowing for its incorporation into the growing DNA chain. However, its integration induces a critical conformational change in the polymerase enzyme.[1] This structural distortion prevents the polymerase from efficiently adding subsequent nucleotides. Endogenous sequencing reactions have revealed that the polymerase typically stalls two to three nucleotides downstream from the site of this compound incorporation.[6][10][11] This delayed termination effectively halts the replication process.

Against hepadnaviruses like HBV, this inhibitory action is comprehensive, blocking all three distinct phases of viral replication:

-

Priming: The initial synthesis of a short DNA primer.[6][13]

-

Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA template.[6][11]

-

DNA-dependent DNA Synthesis: The synthesis of the positive-strand DNA.[6][11]

Section 3: Antiviral Activity Profile

This compound's mechanism of action translates to potent antiviral activity across a range of DNA viruses. The efficacy is typically measured by the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50% in cell culture.

| Virus Target | Cell Line | EC₅₀ Value | Reference |

| Hepatitis B Virus (HBV) | 2.2.15 | 2.5 ± 0.85 µM | [6][10] |

| Human Cytomegalovirus (HCMV) | - | Comparable to Ganciclovir | [3] |

| Herpes Simplex Virus (HSV) | - | Active | [1][3] |

Note: Specific EC₅₀ values for HSV and HCMV were not detailed in the provided search results, but its activity is well-established.

Section 4: Experimental Elucidation of the Mechanism

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. These experiments are designed to isolate and measure the drug's effect on specific stages of the viral life cycle.

Protocol 4.1: In Vitro Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of this compound-TP to inhibit the enzymatic activity of purified viral DNA polymerase.

Objective: To determine the inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive) of this compound-TP against a specific viral DNA polymerase.

Materials:

-

Purified recombinant viral DNA polymerase (e.g., from HBV or HSV).

-

DNA template/primer duplex (e.g., poly(dA)-oligo(dT)).

-

Deoxynucleoside triphosphates (dATP, dCTP, dTTP, dGTP).

-

Radiolabeled nucleotide (e.g., [α-³²P]dGTP or [³H]dGTP).

-

This compound-TP.

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, BSA).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, the DNA template/primer, dNTPs (with one being radiolabeled), and varying concentrations of this compound-TP. For kinetic studies, the concentration of the competing natural substrate (dGTP) will also be varied.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA. This precipitates the newly synthesized, radiolabeled DNA.

-

Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters. Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled nucleotides.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the polymerase activity. Plot the percentage of inhibition against the log concentration of this compound-TP to calculate the IC₅₀ value. For kinetic analysis, use double-reciprocal plots (Lineweaver-Burk) to determine if the inhibition is competitive with respect to dGTP.

Protocol 4.2: Cell-Based Viral Replication Assay (HBV Example)

This assay evaluates the antiviral activity of this compound in a more biologically relevant context, using a cell line that supports viral replication.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HBV replication in cultured cells.

Materials:

-

HepG2.2.15 or HepAD38 cell line (stably transfected with the HBV genome).

-

Cell culture medium (e.g., DMEM/F-12) with supplements.

-

This compound.

-

96-well cell culture plates.

-

Reagents for DNA extraction from cell culture supernatant.

-

Reagents for quantitative PCR (qPCR) targeting the HBV genome.

-

Reagents for assessing cell viability (e.g., MTS or resazurin assay).

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for several days of growth and viral production.

-

Drug Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control and a positive control (another known anti-HBV drug).

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

Viral DNA Quantification: Extract viral DNA from the supernatant. Quantify the amount of HBV DNA using a calibrated qPCR assay.

-

Cytotoxicity Assessment: At the same time, assess the viability of the cells remaining in the plate using an appropriate assay to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the reduction in viral DNA is not simply due to the drug killing the host cells.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the no-drug control. Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ value. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Summary and Conclusion

This compound exerts its potent antiviral activity through a well-defined, multi-step mechanism of action. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, a process mediated by both viral and cellular kinases depending on the target virus. The active metabolite, this compound-triphosphate, then targets the viral DNA polymerase. It competitively inhibits the binding of the natural substrate, dGTP, and, more uniquely, acts as a non-obligate chain terminator. Its incorporation into the nascent viral DNA chain induces a conformational change in the polymerase, stalling replication and effectively halting the propagation of the virus.[1][6][10]

While its clinical development was ultimately discontinued, the detailed elucidation of this compound's mechanism provides critical insights into the molecular principles of antiviral drug design. Its ability to bypass certain resistance mechanisms (as seen in HCMV) and its unique mode of non-obligate chain termination remain valuable concepts for the development of future antiviral therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15N5O3 | CID 135413519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by adefovir, tenofovir, L-FMAU, DAPD, penciclovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation events during viral infections provide potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro inhibition of hepadnavirus polymerases by the triphosphates of BMS-200475 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Discovery and Synthesis of Lobucavir

A Senior Application Scientist's Perspective on a Promising Antiviral Nucleoside Analog

Abstract

Lobucavir, formerly known as BMS-180194, emerged from the intensive antiviral research programs of the late 20th century as a potent nucleoside analog with a broad spectrum of activity against various DNA viruses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic evolution of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the scientific rationale behind its design, the intricacies of its interaction with viral polymerases, and a detailed exposition of the synthetic routes developed to access this structurally unique cyclobutyl guanosine analog. Particular emphasis is placed on the transition from early racemic syntheses to a practical, kilogram-scale asymmetric synthesis, a noteworthy achievement in process chemistry. While clinical development was ultimately halted, the story of this compound offers valuable insights into antiviral drug design, mechanistic biochemistry, and synthetic strategy.

Introduction: The Quest for Novel Antiviral Agents

The relentless pursuit of effective treatments for viral diseases has been a cornerstone of medicinal chemistry for decades. A particularly fruitful strategy has been the development of nucleoside analogs, molecules that mimic the natural building blocks of DNA and RNA. By subtly altering the structure of these fundamental biological components, scientists can create "Trojan horses" that, once incorporated into the viral replication machinery, bring the process to a halt. This compound stands as a compelling example of this approach, a guanosine analog built upon a novel cyclobutyl scaffold.[1]

Initially showing promise against a range of herpesviruses, hepatitis B virus (HBV), and even human immunodeficiency virus (HIV), this compound progressed to Phase III clinical trials for hepatitis B and herpesvirus infections.[1] However, long-term studies in mice revealed an increased risk of cancer, leading to the discontinuation of its development.[1] Despite this outcome, the journey of this compound from concept to clinical candidate is a rich source of scientific knowledge, particularly in the realms of asymmetric synthesis and the nuanced mechanisms of viral polymerase inhibition.

Discovery and Development: A Timeline

The development of this compound was pioneered by researchers at Bristol-Myers Squibb. The core innovation lay in replacing the furanose sugar moiety of natural nucleosides with a carbocyclic ring, a strategy aimed at increasing metabolic stability by eliminating the glycosidic bond susceptible to enzymatic cleavage. The choice of a cyclobutane ring was a key differentiator from other carbocyclic nucleosides.

Early research focused on establishing the antiviral potential of this novel class of compounds. Preclinical studies demonstrated that this compound was a potent inhibitor of viral DNA synthesis, exhibiting significant activity against a variety of DNA viruses. This promising in vitro and in vivo activity propelled the compound into clinical development, where it was evaluated for the treatment of chronic hepatitis B and herpesvirus infections.[1] While initial clinical trials showed good tolerability and antiviral efficacy, the long-term toxicology studies in animal models ultimately led to the cessation of its development.[1]

Mechanism of Action: A Non-Obligate Chain Terminator

This compound exerts its antiviral effect by targeting the viral DNA polymerase, the enzyme responsible for replicating the viral genome. As a guanosine analog, it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing DNA chain.[2]

Intracellular Activation: The Prerequisite for Activity

Like most nucleoside analogs, this compound is a prodrug that must be activated within the host cell. Cellular kinases recognize this compound and sequentially phosphorylate it to its active triphosphate form, this compound triphosphate (this compound-TP). This activation is a critical step, as the triphosphate is the species that directly interacts with the viral polymerase.[1]

Diagram: Activation and Mechanism of Action of this compound

Caption: Intracellular activation and mechanism of action of this compound.

A Subtle Sabotage: Non-Obligate Chain Termination

A key feature of this compound's mechanism is that it acts as a non-obligate chain terminator .[2] Unlike obligate chain terminators (e.g., zidovudine), which lack a 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, this compound retains a hydroxyl group that is stereochemically equivalent to the 3'-OH of a natural deoxynucleoside.[3]

However, upon incorporation of this compound-TP into the viral DNA, the unique conformation of the cyclobutyl ring is thought to induce a subtle distortion in the active site of the polymerase. This conformational change, while not immediately preventing the addition of the next nucleotide, significantly hinders the catalytic efficiency of the enzyme. The polymerase may add a few more nucleotides downstream, but the process is ultimately stalled.[1][2] This delayed chain termination is a nuanced mechanism that effectively disrupts viral replication.

The Chemical Synthesis of this compound: An Evolutionary Tale

The synthesis of this compound presented a significant challenge due to the densely functionalized and stereochemically complex cyclobutane core. The evolution of its synthesis from a low-yield racemic route to a highly efficient and stereoselective process is a testament to the ingenuity of process chemists.

Early Approaches: Racemic Synthesis and Chemical Resolution

The initial synthesis reported by Bristol-Myers Squibb produced a racemic mixture of this compound, with an overall yield of 5.4% over 11 steps.[4] This route relied on a non-stereoselective [2+2] cycloaddition to form the cyclobutane ring. The racemic intermediate was then carried through the subsequent steps to afford racemic this compound.

To obtain the desired single enantiomer, a subsequent synthesis was developed that incorporated a chemical resolution step.[4] While this approach yielded optically pure this compound, it was inefficient, with an overall yield of only 1.5% over 13 steps.[4] Furthermore, this route employed a prohibitively expensive resolving agent, (R)-2-phenylglycinol, and utilized highly toxic reagents such as dinitrogen tetraoxide, making it unsuitable for large-scale production.[4]

A Breakthrough in Process Chemistry: The Practical Asymmetric Synthesis

The need for a scalable and efficient synthesis of this compound for clinical trials spurred the development of a practical asymmetric synthesis, a landmark achievement in the field.[4] This convergent synthesis, which produced this compound in an impressive 35-40% overall yield with an enantiomeric excess (ee) of >99%, is outlined below.[4]

Diagram: Overview of the Practical Asymmetric Synthesis of this compound

Caption: Key stages of the practical asymmetric synthesis of this compound.

The following protocols are based on the practical asymmetric synthesis of this compound.

Protocol 1: Asymmetric [2+2] Cycloaddition and Formation of the Chiral Cyclobutanone Intermediate

-

Reaction Setup: A solution of dimenthyl fumarate and a chiral titanium catalyst is prepared in a suitable solvent (e.g., toluene) and cooled to a low temperature (e.g., -30 °C).

-

Cycloaddition: Ketene dimethyl acetal is added slowly to the reaction mixture. The reaction is stirred at low temperature until completion, monitored by TLC or HPLC.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the chiral cyclobutane diester.

-

Reduction and Protection: The diester is reduced to the corresponding diol using a suitable reducing agent (e.g., lithium aluminum hydride). The hydroxyl groups are then protected, for example, as benzoate esters.

-

Deketalization and Oxidation: The ketal is hydrolyzed under acidic conditions to reveal the ketone, affording the key chiral cyclobutanone intermediate.

Protocol 2: Stereoselective Reduction of the Cyclobutanone

-

Reaction Setup: The chiral cyclobutanone intermediate is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

Reduction: A stereoselective reducing agent, such as LS-Selectride, is added slowly to the solution. The reaction is stirred at low temperature until the starting material is consumed.

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by chromatography to yield the desired chiral cyclobutanol.

Protocol 3: Regioselective N9-Alkylation

-

Formation of the Purine Salt: 2-Amino-6-iodopurine is treated with a base, such as tetrabutylammonium hydroxide, to form the corresponding salt, which enhances its nucleophilicity.

-

Activation of the Cyclobutanol: The chiral cyclobutanol is converted to a good leaving group, typically a triflate, by reacting it with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine).

-

Coupling Reaction: The activated cyclobutyl triflate is then reacted with the purine salt in a suitable solvent (e.g., DMF). This reaction proceeds with high regioselectivity for the N9 position of the purine.

-

Work-up and Purification: The reaction mixture is worked up, and the crude product is purified by crystallization or chromatography to give the protected this compound intermediate.

Protocol 4: Deprotection to Afford this compound

-

Methanolysis: The benzoate protecting groups are removed by transesterification using sodium methoxide in methanol.

-

Acid Hydrolysis: The 6-iodo group on the purine ring is then hydrolyzed to the corresponding 6-oxo group (guanine) under acidic conditions (e.g., aqueous HCl).

-

Isolation and Purification: The final product, this compound, is isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. The pure product is obtained after filtration, washing, and drying.

Quantitative Data Summary

| Synthesis Route | Overall Yield | Key Features |

| Racemic Synthesis | 5.4% (11 steps) | Non-stereoselective, low yielding.[4] |

| Chemical Resolution | 1.5% (13 steps) | Optically pure, but inefficient and uses hazardous/expensive reagents.[4] |

| Asymmetric Synthesis | 35-40% (10 steps) | Highly stereoselective (>99% ee), scalable, and efficient.[4] |

Conclusion and Future Perspectives

This compound represents a significant chapter in the history of antiviral drug discovery. While its journey was cut short due to unforeseen toxicity, the scientific legacy it leaves behind is substantial. The development of a practical, highly stereoselective synthesis for a complex molecule like this compound was a major feat of chemical process research and development, offering valuable lessons for the large-scale production of other chiral pharmaceuticals.

Furthermore, the elucidation of its mechanism as a non-obligate chain terminator has contributed to a deeper understanding of the intricate interactions between nucleoside analogs and viral polymerases. This knowledge continues to inform the design of new and improved antiviral agents. The story of this compound serves as a powerful reminder that even projects that do not reach the market can yield invaluable scientific insights that pave the way for future therapeutic breakthroughs.

References

A Technical Guide to the Antiviral Spectrum of Lobucavir

Abstract

Lobucavir (formerly BMS-180194) is a synthetic cyclobutyl guanosine analog with potent antiviral properties.[1][2] As a member of the nucleoside analog class of antivirals, its mechanism centers on the targeted inhibition of viral DNA polymerase.[1][3][4] This guide provides a detailed technical overview of this compound's broad-spectrum antiviral activity, its molecular mechanism of action, the standardized methodologies used to quantify its efficacy, and its clinical development history. Data presented herein are synthesized from peer-reviewed literature and clinical trial information to offer a comprehensive resource for researchers and drug development professionals. Despite promising preclinical and early clinical results, its development was halted due to long-term safety concerns, a critical consideration in the evaluation of any antiviral candidate.[1]

Introduction to this compound

This compound is a carbocyclic nucleoside analog of guanine.[1] Unlike natural nucleosides, which feature a ribose or deoxyribose sugar moiety, this compound incorporates a cyclobutyl ring. This structural modification is key to its function and metabolic stability. Initially developed by Bristol-Myers Squibb, this compound demonstrated a wide range of antiviral activity, particularly against herpesviruses and hepadnaviruses.[1][5] It progressed to Phase III clinical trials for Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus before its discontinuation.[1]

Chemical Properties:

-

IUPAC Name: 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one[1]

-

Molar Mass: 265.273 g·mol⁻¹[1]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to an active triphosphate form.[1][3] This bioactivation is a critical step, accomplished by host and viral cellular enzymes.

-

Phosphorylation Cascade: this compound, a prodrug, enters the host cell and is sequentially phosphorylated by kinases to its monophosphate, diphosphate, and finally, its active triphosphate metabolite, this compound triphosphate.

-

Viral DNA Polymerase Inhibition: this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[1][3]

-

Non-Obligate Chain Termination: Upon incorporation into the growing viral DNA strand, this compound functions as a non-obligate chain terminator.[1] While it possesses a 3'-OH equivalent, its cyclobutyl structure induces a conformational change in the DNA chain that sterically hinders the viral polymerase from adding subsequent nucleotides, effectively halting viral genome replication.[1] Studies have shown this inhibition can occur two to three nucleotides downstream of its incorporation.[1]

This mechanism has been demonstrated to be particularly effective against the polymerases of hepadnaviruses, where it inhibits primer synthesis, reverse transcription, and DNA-dependent DNA polymerization.[1][6]

Caption: Intracellular activation and mechanism of action of this compound.

Antiviral Spectrum: In Vitro Efficacy

This compound exhibits a broad spectrum of activity against several clinically significant DNA viruses.[1][5] Its potency is typically quantified by the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50% in cell culture assays. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, provides a measure of the drug's therapeutic window.

| Virus Family | Virus | EC₅₀ (µM) | Cell Line | Selectivity Index (SI) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Data Unavailable | - | - | [1][5] |

| Herpes Simplex Virus 2 (HSV-2) | Data Unavailable | - | - | [1][5] | |

| Varicella-Zoster Virus (VZV) | Data Unavailable | - | - | [5] | |

| Human Cytomegalovirus (CMV) | Data Unavailable | - | - | [1][5] | |

| Epstein-Barr Virus (EBV) | Data Unavailable | - | - | [5] | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Data Unavailable | HepG2 | - | [1][5] |

| Retroviridae | HIV/AIDS | Data Unavailable | - | - | [1][5] |

In Vivo & Clinical Studies

The promising in vitro profile of this compound led to its evaluation in animal models and human clinical trials.

-

Woodchuck Model (Hepatitis B): In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV, daily oral administration of this compound significantly reduced viral load.[2] Doses of 5 mg/kg were identified as the minimally effective dose, causing a 10- to 30-fold reduction in viremia, while higher doses (10-20 mg/kg) led to reductions of up to 200-fold.[2] Viremia returned to pre-treatment levels within two weeks of stopping the therapy.[2]

-

Human Clinical Trials: this compound advanced to Phase III trials for Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus.[1] A pilot study for its use in AIDS patients was also conducted.[1][7] Early trials indicated that the drug was relatively well-tolerated, with common side effects including headache, fatigue, and gastrointestinal symptoms, which are typical for nucleoside analogs.[1]

-

Discontinuation: Despite positive efficacy signals, the development of this compound was halted in 1999 by Bristol-Myers Squibb.[1] The decision was based on findings from long-term studies in mice that revealed an increased risk of cancer, specifically this compound-induced carcinogenesis.[1]

Methodology for Antiviral Spectrum Determination

The antiviral activity and susceptibility of viruses to drugs like this compound are primarily determined using phenotypic assays.[8][9][10] The plaque reduction assay (PRA) is the gold-standard method for many viruses, including herpesviruses.[8][9][10]

Plaque Reduction Assay (PRA) Protocol

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[8][11] The concentration that reduces the plaque count by 50% is the EC₅₀.[9][10]

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer (Plaque-Forming Units/mL)

-

Growth medium and maintenance medium

-

This compound stock solution

-

Semi-solid overlay medium (e.g., containing methylcellulose or agar)

-

Staining solution (e.g., Crystal Violet)

-

Fixative (e.g., 10% formalin)

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Plate host cells in culture plates and incubate until they form a confluent monolayer (typically 24-48 hours).

-

Drug Dilution: Prepare a series of serial dilutions of this compound in maintenance medium.

-

Infection: Aspirate the growth medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 50-100 PFU per well). Allow the virus to adsorb for 1-2 hours.

-

Treatment: Remove the viral inoculum. Add the different dilutions of this compound to the respective wells. Include a "virus control" (no drug) and "cell control" (no virus, no drug).

-

Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.[12]

-

Incubation: Incubate the plates for a period sufficient for plaques to form (2 to 10 days, depending on the virus).

-

Staining: Aspirate the overlay. Fix the cells with formalin and then stain with Crystal Violet, which stains living cells purple. Plaques will appear as clear, unstained zones.

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

-

EC₅₀ Calculation: Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using regression analysis.

Caption: Standard workflow for a Plaque Reduction Assay (PRA).

Resistance Profile

Antiviral resistance occurs when a virus mutates, reducing the efficacy of a drug.[13] For nucleoside analogs that target viral DNA polymerase, resistance mutations typically arise in the gene encoding this enzyme.[14][15] In the case of herpesviruses, which require an initial phosphorylation step by a viral thymidine kinase (TK), mutations in the TK gene can also confer resistance by preventing the drug's activation.[14] While specific resistance mutations for this compound are not detailed in the available literature, the mechanisms would be expected to follow these established pathways for its drug class.

Summary and Future Directions

This compound is a potent, broad-spectrum antiviral agent that effectively inhibits the replication of herpesviruses and hepatitis B virus by acting as a non-obligate chain terminator of the viral DNA polymerase.[1][5] Its efficacy was demonstrated in both in vitro and in vivo models, and it showed promise in early-stage human trials.[1][2] However, its clinical development was ultimately terminated due to a carcinogenic risk identified in long-term animal studies.[1]

The story of this compound serves as a critical case study in drug development, highlighting that even compounds with potent efficacy and a clear mechanism of action must also possess a robust long-term safety profile. While this compound itself is unlikely to be revisited for clinical use, its structure and mechanism of action provide valuable insights for the design of next-generation nucleoside and nucleotide analogs with improved safety and a high barrier to resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antiviral efficacy of this compound (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H15N5O3 | CID 135413519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 127759-89-1 | FA111974 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Therapy, Susceptibility Testing, and Prevention - Clinical GateClinical Gate [clinicalgate.com]

- 10. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]

- 11. benchchem.com [benchchem.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Activation of Lobucavir: A Technical Guide to its Phosphorylation in Infected Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir, a potent guanine nucleoside analog, has demonstrated broad-spectrum antiviral activity against a range of human pathogens, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV).[1] Its clinical efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, a process orchestrated by a cascade of host cellular kinases. This technical guide provides an in-depth exploration of the phosphorylation pathway of this compound within infected cells, elucidating the enzymatic machinery responsible for its bioactivation. We will detail the sequential phosphorylation steps, from the initial conversion to this compound monophosphate to the ultimate formation of the pharmacologically active this compound triphosphate. Furthermore, this guide will present a comprehensive, field-proven protocol for an in vitro phosphorylation assay, complete with methodologies for cell extract preparation and subsequent analysis of phosphorylated metabolites via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Phosphorylation in this compound's Antiviral Mechanism

This compound is a prodrug that, in its initial state, is devoid of antiviral activity.[2] Its therapeutic potential is unlocked through a three-step phosphorylation process that occurs within the host cell's cytoplasm.[3] This enzymatic cascade sequentially adds three phosphate groups to the this compound molecule, transforming it into this compound triphosphate. This activated form acts as a competitive inhibitor of viral DNA polymerase, effectively terminating the elongation of the viral DNA chain and halting viral replication.[1][2]

A key characteristic of this compound's activation is its reliance on cellular enzymes, rather than virally encoded kinases. This is particularly significant in the context of human cytomegalovirus (HCMV) infections. Unlike the antiviral agent ganciclovir, which requires initial phosphorylation by the viral UL97 protein kinase, this compound's activation is independent of this viral enzyme.[1] This intrinsic property allows this compound to remain effective against ganciclovir-resistant HCMV strains that have developed mutations in the UL97 gene.[1] While phosphorylation occurs in both infected and uninfected cells, the levels of the active triphosphate metabolite are observed to be two- to threefold higher in infected cells, suggesting an enhanced metabolic activity or uptake in the virally compromised cellular environment.[1]

The Enzymatic Cascade of this compound Phosphorylation

The conversion of this compound to its active triphosphate form is a sequential process catalyzed by three distinct cellular kinases. Each step is critical, and the efficiency of this pathway can be a determining factor in the overall potency of the drug.

Step 1: Monophosphorylation by Deoxyguanosine Kinase (dGK)

The initial and often rate-limiting step in the activation of this compound is the addition of the first phosphate group, converting it to this compound monophosphate. This crucial transformation is primarily catalyzed by the mitochondrial enzyme deoxyguanosine kinase (dGK) . dGK is a key enzyme in the purine salvage pathway, responsible for phosphorylating deoxyguanosine and other purine deoxyribonucleoside analogs. Its role in the activation of various antiviral nucleoside analogs is well-documented.

Step 2: Diphosphorylation by Guanylate Kinase (GMPK)

Once this compound monophosphate is formed, it serves as a substrate for guanylate kinase (GMPK) . This enzyme, also known as GMP kinase, is responsible for the conversion of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). Its substrate promiscuity allows it to recognize and phosphorylate this compound monophosphate, yielding this compound diphosphate. The efficiency of this step is vital for driving the activation pathway forward.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase (NDPK)

The final step in the activation cascade is the conversion of this compound diphosphate to the pharmacologically active this compound triphosphate. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK) , a ubiquitous enzyme that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. The resulting this compound triphosphate is then available to compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.

Visualizing the Pathway

The sequential phosphorylation of this compound can be visualized as a linear pathway, with each enzymatic step bringing the prodrug closer to its active form.

Caption: The intracellular phosphorylation cascade of this compound.

Experimental Protocol: In Vitro Phosphorylation Assay

To investigate the phosphorylation of this compound and determine the kinetic parameters of the involved enzymes, an in vitro assay using cell extracts is a robust and reliable method. This protocol outlines the key steps for performing such an assay.

Preparation of Cell Extracts

-

Cell Culture: Culture the desired cells (e.g., virus-infected and uninfected control cells) to a density of approximately 1-2 x 107 cells per experimental condition.

-

Harvesting: Detach the cells using a non-enzymatic method (e.g., cell scraping) and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors).

-

Homogenization: Allow the cells to swell on ice for 15-20 minutes, then homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Cytosolic Fraction: Carefully collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay). The extract can be used immediately or stored at -80°C.

In Vitro Phosphorylation Reaction

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell extract (50-100 µg of protein)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP)

-

This compound (at desired concentrations)

-

-

Initiation: Initiate the reaction by adding the cell extract and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold 0.6 M trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

-

Neutralization (if using TCA): Neutralize the TCA by adding an appropriate volume of a tri-n-octylamine/1,1,2-trichlorotrifluoroethane solution.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed to pellet precipitated proteins. Collect the supernatant for HPLC analysis.

HPLC Analysis of Phosphorylated Metabolites

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.

-

Mobile Phase: Employ a gradient elution using a low concentration phosphate buffer (e.g., Buffer A: 5 mM ammonium phosphate, pH 3.5) and a high concentration phosphate buffer (e.g., Buffer B: 0.5 M ammonium phosphate, pH 4.5).

-

Gradient Program: Develop a gradient program that allows for the separation of this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate. A typical gradient might be:

-

0-5 min: 100% Buffer A

-

5-25 min: Linear gradient to 100% Buffer B

-

25-30 min: 100% Buffer B

-

30-35 min: Return to 100% Buffer A

-

-

Detection: Monitor the elution of the compounds using a UV detector at a wavelength of approximately 254 nm.

-

Quantification: Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.

Quantitative Data Summary

The following table provides hypothetical, yet representative, kinetic parameters for the enzymes involved in this compound phosphorylation. These values are based on typical enzyme kinetics for nucleoside analog phosphorylation and serve as a reference for experimental design and data interpretation.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Deoxyguanosine Kinase (dGK) | This compound | 5 - 20 | 10 - 50 |

| Guanylate Kinase (GMPK) | This compound Monophosphate | 10 - 50 | 50 - 200 |

| Nucleoside Diphosphate Kinase (NDPK) | This compound Diphosphate | 1 - 10 | >500 |

Conclusion and Future Directions

The intracellular phosphorylation of this compound is a critical determinant of its antiviral activity. A thorough understanding of the enzymatic cascade responsible for its activation provides a foundation for rational drug design and the development of strategies to enhance its therapeutic efficacy. The reliance on host cellular kinases, particularly deoxyguanosine kinase, guanylate kinase, and nucleoside diphosphate kinase, underscores the intricate interplay between viral therapeutics and host cell metabolism.

Future research in this area could focus on several key aspects:

-

Enzyme Polymorphisms: Investigating how genetic variations in the genes encoding these kinases might influence individual responses to this compound therapy.

-

Combination Therapies: Exploring the potential for co-administering this compound with agents that modulate the activity of these cellular kinases to enhance its phosphorylation and antiviral potency.

-

Targeted Delivery: Developing drug delivery systems that can specifically target this compound to infected cells, thereby increasing its intracellular concentration and the efficiency of its phosphorylation.

By continuing to unravel the complexities of this compound's metabolic activation, the scientific community can pave the way for more effective and personalized antiviral therapies.

References

- 1. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral nucleoside analogs phosphorylation by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antiviral Activity of Lobucavir

This document provides an in-depth technical examination of the in vitro antiviral properties of Lobucavir (BMS-180194), a cyclobutyl guanosine nucleoside analog.[1] Developed as a broad-spectrum antiviral agent, this compound has demonstrated significant activity against a range of clinically relevant DNA viruses, particularly within the Herpesviridae and Hepadnaviridae families.[2][3] This guide is intended for researchers, virologists, and drug development professionals, offering a detailed perspective on this compound's mechanism of action and the experimental methodologies required to rigorously assess its antiviral efficacy in a laboratory setting. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and reproducible evaluation of this compound's potential.

Part 1: The Molecular Basis of this compound's Antiviral Action

The antiviral activity of this compound is not inherent to the molecule as administered. It is a prodrug that leverages the intracellular environment—and in some cases, specific viral enzymes—to become a potent inhibitor of viral replication. Its mechanism can be dissected into two critical stages: anabolic phosphorylation and competitive inhibition of the viral DNA polymerase.

Mechanism of Action: A Two-Step Activation and Inhibition Pathway

This compound, as a guanine analog, must be converted into its triphosphate form to exert its antiviral effect.[2] This active metabolite, this compound-triphosphate (LBV-TP), is a structural mimic of the natural deoxynucleoside triphosphate, deoxyguanosine triphosphate (dGTP). LBV-TP then competes with dGTP for incorporation into the nascent viral DNA chain by the viral DNA polymerase.[2][4] This competitive inhibition is the cornerstone of its activity. Studies have shown that upon incorporation, this compound acts as a non-obligate chain terminator; while it possesses a 3'-OH equivalent, its presence is thought to induce a conformational change that hinders the polymerase's ability to add subsequent nucleotides, effectively halting viral DNA synthesis.[2]

Caption: General mechanism of this compound activation and action.

The Phosphorylation Cascade: A Tale of Two Viruses

The critical first phosphorylation step of this compound is nuanced and varies depending on the infecting virus, a factor with significant clinical implications.

-

Herpes Simplex Virus (HSV): In HSV-infected cells, the initial and rate-limiting phosphorylation of this compound to this compound monophosphate is efficiently catalyzed by the virus-encoded thymidine kinase (TK).[4][5] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to recognize this compound. Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cell kinases.[6]

-

Human Cytomegalovirus (HCMV): A key feature of this compound is its activity against HCMV. Unlike HSV, HCMV does not encode a TK. For the antiviral ganciclovir (GCV), initial phosphorylation is dependent on the viral protein kinase UL97.[7] Crucially, this compound's activation in HCMV-infected cells is independent of the UL97 kinase.[4][5] Phosphorylation occurs in both infected and uninfected cells, implicating host cellular kinases in the entire activation cascade.[5] Although the activation is less efficient than in HSV-infected cells, phosphorylated metabolite levels are still two- to threefold higher in HCMV-infected cells than in uninfected cells.[5] This UL97-independent activation renders this compound active against GCV-resistant HCMV strains that harbor mutations in the UL97 gene, a significant therapeutic advantage.[5]

Caption: Phosphorylation pathways in HCMV-infected cells.

Part 2: A Practical Guide to In Vitro Evaluation

A rigorous in vitro assessment of this compound requires carefully controlled experiments to determine its potency and therapeutic window. This involves standardized cell culture, robust antiviral assays, and parallel cytotoxicity testing.

Foundational Assays: Determining Antiviral Potency (EC₅₀)

The 50% effective concentration (EC₅₀) is the concentration of a drug that inhibits viral replication by 50%. It is the primary metric for antiviral potency. The Plaque Reduction Assay is a gold standard method for determining the EC₅₀ for plaque-forming viruses like HSV and CMV.

Experimental Protocol: Plaque Reduction Assay (PRA)

This protocol is a self-validating system where the reduction in plaque-forming units (PFUs) directly correlates with the drug's inhibitory effect on the viral lifecycle.

-

Cell Seeding: Seed susceptible host cells (e.g., Vero for HSV, HFF for CMV) in 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours. Proper confluence is critical for uniform plaque development.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should bracket the expected EC₅₀. Include a "no-drug" virus control and a "no-virus" cell control.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Drug Application & Overlay: After adsorption, aspirate the viral inoculum. Wash the monolayer gently with phosphate-buffered saline (PBS) to remove unadsorbed virus. Add the prepared this compound dilutions to the respective wells. Overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (e.g., 2-3 days for HSV, 7-14 days for CMV).

-

Plaque Visualization and Counting: Aspirate the overlay. Fix the cells with methanol and stain with a solution like 0.1% crystal violet. The stain will color the intact monolayer, leaving viral plaques as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Plot the percent inhibition versus the log of the drug concentration and use non-linear regression analysis to determine the EC₅₀.

Alternative Method: Yield Reduction Assay

This assay measures the drug's effect on the total production of new infectious virions.

-

Infect confluent monolayers in the presence of serial dilutions of this compound as described above, but without a semi-solid overlay.

-

After a full replication cycle (e.g., 24-48 hours), lyse the cells (e.g., by freeze-thawing) to release all progeny virus.

-

Quantify the amount of infectious virus in the lysate from each well using a standard titration method (e.g., plaque assay or TCID₅₀ assay).

-

The EC₅₀ is the concentration of this compound that reduces the viral yield by 50% compared to the no-drug control.

Quantitative Antiviral Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various human herpesviruses.

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| HCMV | HFF | Plaque Reduction | 0.4 - 2.5 | [4][5] |

| HSV-1 | Vero | Plaque Reduction | ~0.1 | [8] |

| HSV-2 | Vero | Plaque Reduction | ~0.1 | [8] |

| HHV-6A | CBMC | Antigen Detection | ~1.0 | [9][10] |

| HHV-6B | CBMC | Antigen Detection | ~2.0 | [9] |

| HHV-7 | CBMC | Antigen Detection | ~4.0 | [9][10] |

Note: EC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions used.

Assessing Cytotoxicity (CC₅₀) and the Selectivity Index (SI)

An effective antiviral must be potent against the virus but minimally toxic to the host cell. This is quantified by the 50% cytotoxic concentration (CC₅₀) and the resulting Selectivity Index (SI).

-

CC₅₀: The drug concentration that reduces the viability of uninfected cells by 50%.

-

Selectivity Index (SI): Calculated as the ratio CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, signifying greater selectivity for viral targets over host cell processes.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]

-

Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Application: Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no-drug" cell control.

-

Incubation: Incubate for the same duration as the corresponding antiviral assay to ensure a direct comparison of toxicity under identical conditions.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., ~570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Plot the percent viability versus the log of the drug concentration and use non-linear regression to determine the CC₅₀.

Part 3: Advanced In Vitro Characterization

Beyond determining basic potency and selectivity, in vitro systems can be used to probe for potential resistance and directly measure target engagement.

Investigating Mechanisms of Resistance

While this compound's activity against UL97-mutant CMV is a key strength, resistance can theoretically emerge through mutations in the viral DNA polymerase, the ultimate target of LBV-TP.[12] An in vitro workflow can be designed to select for and characterize such resistant isolates.

Caption: Workflow for in vitro selection of resistant virus.

This process of dose escalation and serial passaging applies selective pressure, allowing for the potential outgrowth of viral variants that can replicate more efficiently in the presence of the drug. Subsequent genetic sequencing of the viral polymerase gene from these isolates can pinpoint the specific mutations responsible for the resistance phenotype.

Conclusion

This compound is a potent nucleoside analog with a well-defined mechanism of action centered on the competitive inhibition of viral DNA polymerase. Its in vitro evaluation relies on a suite of robust, validated assays—such as the plaque reduction and MTT assays—to quantify its antiviral efficacy (EC₅₀), host cell cytotoxicity (CC₅₀), and therapeutic window (SI). A key characteristic of this compound is its unique activation pathway in HCMV-infected cells, which is independent of the UL97 kinase, granting it activity against ganciclovir-resistant strains.[5] While its clinical development was halted due to findings of carcinogenicity in long-term animal models, the study of this compound provides a valuable framework for understanding the principles of nucleoside analog activation, inhibition, and resistance.[2] The methodologies detailed herein represent a comprehensive guide for the rigorous in vitro characterization of this and other novel antiviral candidates.

References

- 1. Antiviral efficacy of this compound (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral agents active against human herpesviruses HHV-6, HHV-7 and HHV-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kosheeka.com [kosheeka.com]

- 12. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Lobucavir: A Mechanistic Deep Dive into Non-Obligate Chain Termination in Antiviral Therapy

Abstract

This technical guide provides a comprehensive examination of lobucavir, a potent guanosine nucleoside analog, with a specific focus on its mechanism of action as a non-obligate chain terminator of viral DNA polymerases. We will dissect the molecular interactions that differentiate this mode of inhibition from obligate chain termination, explore the structure-activity relationships that confer its broad-spectrum antiviral activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, virologists, and medicinal chemists engaged in the discovery and development of novel antiviral therapeutics.

Introduction: The Evolving Landscape of Antiviral Nucleoside Analogs

The cornerstone of antiviral therapy for decades has been the use of nucleoside analogs that target viral DNA polymerases. These agents, by mimicking natural deoxynucleoside triphosphates (dNTPs), are incorporated into the growing viral DNA chain, leading to the cessation of replication. The classical mechanism, known as obligate chain termination, relies on the absence of a 3'-hydroxyl group on the sugar moiety of the analog. This structural modification makes the addition of the next nucleotide impossible, thus bringing viral DNA synthesis to an abrupt halt. Acyclovir and zidovudine (AZT) are canonical examples of this class.

However, the emergence of viral resistance to these agents has necessitated the development of novel compounds with alternative mechanisms of action. This compound (BMS-180194) emerged as a significant development in this pursuit. It is a carbocyclic guanosine analog with a cyclobutane ring replacing the sugar moiety. Crucially, this compound possesses a 3'-hydroxyl equivalent, positioning it as a non-obligate chain terminator. This guide will elucidate the nuanced yet profound implications of this distinction.

The Core Mechanism: Non-Obligate vs. Obligate Chain Termination

The inhibitory activity of this compound is contingent on its intracellular phosphorylation to the active triphosphate form, this compound triphosphate (LOB-TP). This conversion is typically initiated by a viral-encoded thymidine kinase, a step that contributes to its selective activity in infected cells. Once formed, LOB-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the viral DNA polymerase.

The Obligate Chain Terminator Paradigm

To appreciate the novelty of this compound, one must first understand the established mechanism of obligate chain termination.

Lobucavir: A Technical Guide to the Function of a Cyclobutyl Guanine Analog

Executive Summary

Lobucavir (formerly BMS-180194) is a potent, broad-spectrum antiviral agent belonging to the class of carbocyclic guanosine nucleoside analogs.[1][2] Its unique cyclobutyl sugar moiety distinguishes it from other nucleoside analogs and is central to its mechanism of action. This guide provides an in-depth technical analysis of this compound, detailing its molecular function, from intracellular activation to the inhibition of viral DNA polymerases. We will explore its chemical properties, spectrum of activity, pharmacokinetic profile, and the pivotal experimental methodologies used to elucidate its function. Despite promising preclinical and clinical data, its development was halted due to long-term safety concerns, a critical case study for drug development professionals.[1] This document synthesizes key findings to serve as a comprehensive resource for researchers in virology and medicinal chemistry.

Introduction: The Landscape of Guanine Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, these molecules can be incorporated into nascent viral DNA or RNA chains, or can competitively inhibit the viral polymerases essential for replication. Guanine analogs, in particular, have yielded highly successful drugs, such as acyclovir and ganciclovir, primarily for the treatment of herpesvirus infections, and entecavir for hepatitis B. These agents function as prodrugs, requiring intracellular phosphorylation to their active triphosphate form.[3] this compound emerged from this paradigm as a novel compound with a carbocyclic sugar substitute, designed to offer a unique spectrum of activity and resistance profile.[1][2]

Chemical and Structural Properties of this compound

This compound, with the IUPAC name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one, is structurally defined by a guanine base attached to a cyclobutane ring instead of a traditional ribose or deoxyribose sugar.[1] This carbocyclic design imparts significant chemical stability and alters the molecule's interaction with both viral and cellular enzymes.

The spatial arrangement of the hydroxymethyl groups on the cyclobutyl ring mimics the 3'-hydroxyl and 5'-hydroxyl groups of a natural deoxyguanosine, allowing it to be recognized by kinases and polymerases.

Caption: Chemical structure of this compound.

Core Mechanism of Action

This compound's antiviral activity is a multi-step process, beginning with its conversion into an active form within the host cell and culminating in the specific inhibition of viral DNA synthesis.

Intracellular Activation: The Phosphorylation Cascade

As a prodrug, this compound must be phosphorylated to its active triphosphate form, this compound-triphosphate (this compound-TP), to exert its antiviral effect.[1][4] This bioactivation is carried out by intracellular enzymes.

-

Initial Phosphorylation: this compound enters the cell and is converted to this compound monophosphate. The specific kinases involved can be of host or viral origin, depending on the infecting virus. For instance, in herpes simplex virus (HSV)-infected cells, the viral thymidine kinase (TK) efficiently phosphorylates this compound.[5] Against human cytomegalovirus (HCMV), phosphorylation occurs effectively in both infected and uninfected cells, indicating that host cellular kinases are sufficient and that the viral UL97 protein kinase is not required.[5] This is a significant advantage, as it allows this compound to remain active against ganciclovir-resistant HCMV strains that have mutations in the UL97 gene.[5]

-

Subsequent Phosphorylations: Cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase, further phosphorylate the monophosphate to diphosphate and ultimately to the active this compound-triphosphate.

Caption: Intracellular phosphorylation pathway of this compound.

Viral Polymerase Inhibition

The active this compound-TP is a potent inhibitor of viral DNA polymerases.[6][7] It acts via two primary, interconnected mechanisms:

-

Competitive Inhibition: this compound-TP structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). It competitively binds to the active site of the viral DNA polymerase, thereby preventing the incorporation of dGTP and halting the elongation of the viral DNA chain.[6][7] Kinetic studies have shown that this compound-TP binds to hepadnavirus polymerases with very high affinity, often greater than the natural substrate itself.[6][7]

-

Non-Obligate Chain Termination: Unlike classic chain terminators (e.g., acyclovir) which lack a 3'-OH group, this compound possesses a structural equivalent. However, upon its incorporation into the viral DNA, the unique conformation of the cyclobutyl ring prevents the polymerase from efficiently adding the next nucleotide.[1] It is thought to induce a conformational change that stalls the polymerase two to three nucleotides downstream of its incorporation site.[1][6] This "non-obligate" or "structural" chain termination effectively arrests DNA synthesis.

For hepadnaviruses like Hepatitis B, this compound-TP has been shown to potently block all three critical functions of the viral polymerase: primer synthesis, reverse transcription of the pre-genomic RNA, and the final DNA-dependent DNA synthesis.[1][6][7][8]

Caption: Competitive inhibition of viral DNA polymerase by this compound-TP.

Antiviral Spectrum and Potency

This compound demonstrated a broad range of antiviral activity in preclinical studies. Its potency varies depending on the virus and the cell type used for testing, which may reflect differences in intracellular phosphorylation efficiency.[1][6][7]

| Virus Family | Virus | Potency (IC₅₀) | Reference |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Potent inhibitor of viral polymerase | [6][7] |

| Herpesviridae | Herpes Simplex Virus (HSV) | Broadly active | [1] |

| Human Cytomegalovirus (HCMV) | Active, including GCV-resistant strains | [1][5] | |

| Retroviridae | HIV/AIDS | Active | [1] |

Note: Specific IC₅₀ values are highly dependent on the assay and cell line used. The table indicates general potency.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is crucial for assessing the clinical potential of a drug candidate.

| Parameter | Value | Details | Reference |

| Oral Bioavailability | 30-40% | Demonstrates reasonable absorption after oral administration. | [1] |

| Plasma Half-life (t₁/₂) | ~10 hours | Supports once or twice-daily dosing regimens. | [1] |

| Clearance | Primarily Renal | Excreted mainly through the kidneys via tubular excretion. | [9] |

The drug is not extensively protein-bound and does not appear to undergo significant metabolism beyond the required intracellular phosphorylation.[9]

Key Experimental Protocols

The trustworthiness of mechanistic claims rests on robust and replicable experimental design. Below are outlines of core methodologies used to characterize this compound's function.

Protocol 1: In Vitro HBV Polymerase Inhibition Assay

Causality: This assay directly measures the effect of the active drug metabolite (this compound-TP) on the target enzyme, confirming that the mechanism of action is indeed the inhibition of viral polymerase activity.

Methodology:

-

Source of Polymerase: Obtain HBV polymerase from endogenous viral core particles isolated from an HBV-producing cell line (e.g., HepG2 2.2.15) or use a recombinant polymerase system.

-

Reaction Mixture: Prepare a reaction buffer containing dATP, dCTP, dTTP, and radiolabeled [α-³²P]dGTP, along with a suitable DNA or RNA template/primer.

-

Inhibitor Addition: Add serial dilutions of this compound-TP to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor (e.g., lamivudine-TP).

-

Reaction Initiation: Initiate the polymerase reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Product Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA onto filter paper using trichloroacetic acid (TCA).

-

Quantification: Wash the filters to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

-